molecular formula C10H8F2O3 B1320358 4-(2,5-Difluorophenyl)-4-oxobutyric acid CAS No. 871127-78-5

4-(2,5-Difluorophenyl)-4-oxobutyric acid

Cat. No.: B1320358
CAS No.: 871127-78-5
M. Wt: 214.16 g/mol
InChI Key: SNFMCIZLSODNLD-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis Studies

4-(2′-Carboxyphenyl)-4-oxobutyric acid, a closely related compound, has been identified in Impatiens balsamina and is involved in lawsone biosynthesis. This discovery provides insight into the metabolic pathways in plants and could have implications for agricultural and botanical research (Grotzinger & Campbell, 1974).

Chemical Synthesis and Properties

Various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids, which are structurally similar to 4-(2,5-Difluorophenyl)-4-oxobutyric acid, have been synthesized. These compounds are valuable for studying nuclear halogenation processes and have potential applications in the field of organic chemistry (Jojima, Takeshiba, & Kinoto, 1979).

Pharmaceutical and Biological Applications

There is evidence of compounds with similar structures being used in pharmaceutical research. For instance, derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which share a common functional group with this compound, have been identified as useful building blocks in the synthesis of biologically active compounds (Tolstoluzhsky et al., 2008).

Material Science and Engineering

In the field of materials science, electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, another related compound, has been explored. This process produces electroactive polymers and has implications for the development of new materials with specific electronic properties (Too et al., 1993).

Enzymatic Reactions and Vitamin Biosynthesis

The enzyme-mediated conversion of a compound closely related to this compound plays a crucial role in the biosynthesis of menaquinone (vitamin K2). This highlights its importance in enzymatic reactions and potential applications in studying vitamin biosynthesis (Igbavboa & Leistner, 1990).

Properties

IUPAC Name

4-(2,5-difluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFMCIZLSODNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602666
Record name 4-(2,5-Difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871127-78-5
Record name 4-(2,5-Difluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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